

B026 Inhibitor Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B026 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These two proteins are highly homologous transcriptional co-activators that play a crucial role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. B026 was identified through an artificial-intelligence-assisted drug discovery pipeline and has demonstrated significant anti-tumor activity in preclinical models.[2] This technical guide provides a comprehensive overview of the selectivity profile of B026, including its on-target potency, cellular activity, and the methodologies used for its evaluation.

Data Presentation On-Target Enzymatic Activity

The inhibitory activity of **B026** against the primary targets, p300 and CBP, was determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of **B026** for these histone acetyltransferases.

Target	IC50 (nM)
p300	1.8[1][2]
СВР	9.5[1][2]

Cellular Anti-proliferative Activity

The anti-proliferative effects of **B026** have been evaluated in a panel of cancer cell lines. The IC50 values from these cell-based assays indicate that **B026** effectively inhibits the growth of various cancer cell types, with particular potency in hematological and androgen receptor-positive prostate cancer lines.

Cell Line	Cancer Type	IC50 (nM)
Maver-1	Mantle Cell Lymphoma	2.6[1]
MV-4-11	Acute Myeloid Leukemia	4.2[1]
22Rv1	Prostate Cancer	4.4[1]
LnCaP-FGC	Prostate Cancer	9.8[1]
Kasumi-1	Acute Myeloid Leukemia	40.5[1]
K562	Chronic Myeloid Leukemia	104.4[1]

Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for **B026** against a broad panel of kinases and other enzymes is not publicly available in the reviewed literature. For potent inhibitors like **B026**, thorough off-target screening is a critical step in preclinical development to assess potential side effects and to understand the full mechanism of action. The selectivity of histone acetyltransferase inhibitors is a known challenge, with some compounds exhibiting promiscuous activity. Therefore, the interpretation of cellular effects should consider the possibility of off-target interactions until a comprehensive selectivity screen is available.

Experimental Protocols

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against p300/CBP HAT activity.

Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- [3H]-Acetyl-CoA (radiolabeled)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- **B026** inhibitor (or other test compounds)
- P81 phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme, and the histone peptide substrate.
- Add serial dilutions of **B026** or control compounds to the reaction mixture.
- Initiate the reaction by adding a mixture of Acetyl-CoA and [3H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.
- Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
- Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of **B026** on the proliferation of cancer cell lines.

Materials:

- · Cancer cell lines of interest
- · Complete cell culture medium
- B026 inhibitor
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

 Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Treat the cells with a serial dilution of **B026** (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of H3K27 Acetylation

This protocol details the procedure to measure the effect of **B026** on the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key substrate of p300/CBP.

Materials:

- Cancer cells treated with B026
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

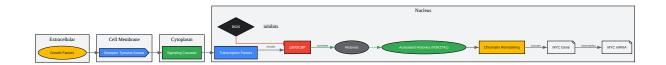
- Lyse the treated cells with RIPA buffer and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.
- Quantify the band intensities to determine the change in H3K27Ac levels upon B026 treatment.

RT-qPCR Analysis of MYC Expression

This protocol outlines the steps to quantify the expression of the MYC oncogene, a downstream target of the p300/CBP pathway, following treatment with **B026**.

Materials:

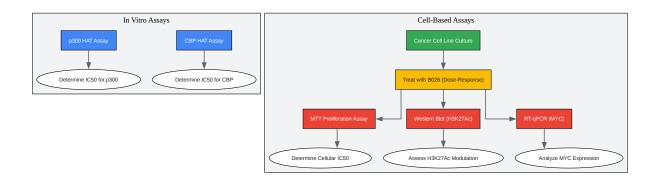
- Cancer cells treated with B026
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for MYC and a reference gene (e.g., GAPDH or ACTB)



RT-qPCR instrument

Procedure:

- Extract total RNA from treated and control cells.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using the synthesized cDNA, specific primers for MYC and a reference gene, and a qPCR master mix.
- The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC expression in B026-treated samples compared to controls, normalized to the reference gene.


Mandatory Visualization

Click to download full resolution via product page

Caption: **B026** mechanism of action in the p300/CBP signaling pathway.

Click to download full resolution via product page

Caption: Experimental workflow for evaluating the selectivity and activity of **B026**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [B026 Inhibitor Selectivity Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142409#b026-inhibitor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com